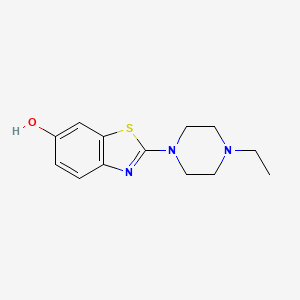

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-15-5-7-16(8-6-15)13-14-11-4-3-10(17)9-12(11)18-13/h3-4,9,17H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDUOMAPYVIQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Method:

Microwave-Assisted Method:

Functionalization at the 6-Position

The benzothiazolone core is then functionalized at the 6-position with acyl groups to facilitate further substitution.

Conventional Approach:

Microwave Method:

- Mix benzothiazolone with the appropriate acyl derivative in polyphosphoric acid.

- Heat to 120°C for 45 minutes under microwave irradiation.

- The product precipitates upon cooling and is purified by filtration and crystallization.

Final Purification and Characterization

The final compound, 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol , is purified by recrystallization from suitable solvents such as ethanol or methanol, depending on solubility.

Analytical Data:

- Confirmed by NMR, IR, and mass spectrometry to verify the structure and purity.

Data Summary Table

| Step | Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Conventional | 2-Aminothiophenol, urea | 180°C, 24 h | ~71% | High temperature, longer duration |

| 1 | Microwave-assisted | 2-Aminothiophenol, urea | 140°C, 10 min | 85% | Faster, higher yield |

| 2 | Conventional | Benzothiazolone, acyl chloride | 120°C, 45 min | Variable | Used for acyl derivatives |

| 2 | Microwave-assisted | Benzothiazolone, acyl derivatives | 120°C, 45 min | High | Efficient synthesis of derivatives |

| 3 | Nucleophilic substitution | Halogenated benzothiazolone, 4-ethylpiperazine | 80–100°C, 4–12 h | Variable | Key step for target molecule |

Research Findings and Notes

- Microwave-assisted synthesis significantly enhances reaction efficiency, reduces reaction times, and improves yields compared to traditional methods.

- The halogenation of benzothiazolone at the 6-position is a crucial step, often achieved with phosphorus pentachloride, which facilitates subsequent nucleophilic substitution with 4-ethylpiperazine.

- The nucleophilic substitution reaction's success depends on the choice of solvent, temperature, and reaction time, with DMSO or DMF being preferred solvents.

- The overall synthesis pathway is adaptable for various substitutions on the benzothiazolone core, allowing for structural modifications to optimize biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s benzothiazole core is shared with several clinically relevant agents. Key structural differences lie in the substituents at position 2 and modifications to the aromatic system:

Key Observations :

- PiB and flutemetamol prioritize aromatic substituents (e.g., methylaminophenyl) for high-affinity β-amyloid binding, while the ethylpiperazine variant may favor interactions with other targets (e.g., neurotransmitter receptors) .

Pharmacological and Binding Properties

β-Amyloid Affinity

- PiB and flutemetamol exhibit nanomolar affinity for β-amyloid plaques, validated in postmortem studies and clinical trials .

- The ethylpiperazine analog lacks direct evidence of amyloid binding but shares structural motifs with kinase inhibitors and antipsychotics, suggesting divergent pharmacological applications .

Solubility and Pharmacokinetics

- PiB and flutemetamol are optimized for aqueous solubility and rapid clearance from non-target tissues, critical for PET imaging .

- The ethylpiperazine group may improve solubility in polar solvents compared to methylamino analogs, though this remains speculative without empirical data .

Biological Activity

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a synthetic compound characterized by the presence of a piperazine ring and a benzothiazole moiety. This unique structure suggests potential biological activities, which have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical formula for this compound is . The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit microbial growth.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A431 | 5.0 | Inhibition of proliferation |

| A549 | 4.5 | Induction of apoptosis |

| H1299 | 6.0 | Cell cycle arrest |

These findings indicate that the compound may inhibit cell migration and reduce inflammatory cytokine levels such as IL-6 and TNF-α .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting its potential use in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Study on Anticancer Effects : A study conducted by Mortimer et al. (2006) investigated various benzothiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against non-small cell lung cancer lines .

- Evaluation of Antimicrobial Properties : Research has demonstrated that derivatives of benzothiazole exhibit varying degrees of antimicrobial activity. A comparative study found that modifications in the piperazine ring could enhance lipophilicity and improve interaction with bacterial membranes.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol | C₁₃H₁₈N₂OS | Histamine H3 receptor antagonist |

| 5-Chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | C₁₃H₁₈ClN₂S | Potential antipsychotic properties |

These comparisons highlight how structural variations can influence pharmacological profiles and therapeutic applications.

Q & A

Q. Critical Parameters :

How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Q. Basic Research Focus

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA water), UV detection at 254 nm to assess purity (>98%) and identify degradation products .

- FTIR : Peaks at 1650 cm⁻¹ (C=N stretch, benzothiazole) and 3300 cm⁻¹ (O-H stretch, phenolic group) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 303.12 (calculated) validates the structure .

Advanced Consideration : X-ray crystallography (e.g., ) resolves conformational ambiguities in the piperazine-benzothiazole linkage, critical for structure-activity studies .

What theoretical frameworks guide the investigation of this compound's pharmacological mechanisms, particularly regarding its piperazine and benzothiazole motifs?

Q. Advanced Research Focus

- Receptor Binding Models : Molecular docking (AutoDock Vina) predicts interactions with serotonin/dopamine receptors, leveraging the piperazine group’s flexibility for hydrophobic pockets .

- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., ethyl group on piperazine) with bioactivity trends .

- Kinetic Theory : Michaelis-Menten kinetics assess enzyme inhibition (e.g., acetylcholinesterase), with benzothiazole acting as a competitive inhibitor .

Methodological Gap : Conflicting data on IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay variability (e.g., cell-free vs. cell-based systems), necessitating standardized protocols .

How can conflicting data on the compound's solubility and stability be resolved through systematic experimental design?

Q. Advanced Research Focus

- Solubility Studies : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification to address discrepancies between aqueous and DMSO solubility reports .

- Stability Profiling : Accelerated stability testing (40°C/75% RH, 1–4 weeks) identifies degradation pathways (e.g., oxidation at the phenolic -OH) .

- Controlled Variables :

Data Reconciliation : Multivariate analysis (ANOVA) isolates factors (pH, solvent) contributing to contradictory results .

What methodologies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound?

Q. Advanced Research Focus

- Environmental Persistence : OECD 301F biodegradability testing (28-day aerobic conditions) evaluates half-life in soil/water .

- Bioaccumulation : LogP calculations (Predicted ~2.1) and in silico models (EPI Suite) estimate bioaccumulation potential in aquatic organisms .

- Toxicity Assays :

Ecological Risk Framework : Integrate chemical properties (e.g., solubility, persistence) with species sensitivity distributions (SSDs) to model ecosystem-level risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.